An In-depth Technical Guide to the Thermodynamic Properties and Stability of DL-2-Hydroxy-4-methylhexanoic Acid
An In-depth Technical Guide to the Thermodynamic Properties and Stability of DL-2-Hydroxy-4-methylhexanoic Acid
Introduction: The Scientific Context of DL-2-Hydroxy-4-methylhexanoic Acid
DL-2-Hydroxy-4-methylhexanoic acid, a chiral alpha-hydroxy acid, represents a class of molecules with significant potential in pharmaceutical and metabolic research. Its structure, featuring both a hydroxyl and a carboxylic acid functional group on adjacent carbons, makes it a candidate for various biological interactions and a potential building block in organic synthesis. The IUPAC name for this compound is 2-hydroxy-4-methylhexanoic acid[1]. Understanding the fundamental thermodynamic properties and stability of this molecule is a critical prerequisite for its application in drug development, formulation, and as a research tool. This guide provides a comprehensive overview of the experimental methodologies required to characterize these essential parameters, framed from the perspective of ensuring data integrity and scientific rigor.
The rationale for a detailed thermodynamic and stability analysis lies in its direct impact on a compound's viability as a drug candidate or chemical reagent. Thermodynamic data, such as the acid dissociation constant (pKa), govern the compound's behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Stability, on the other hand, dictates the shelf-life, storage conditions, and potential degradation pathways of the substance, which are crucial for both safety and efficacy[2][3].
This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of DL-2-Hydroxy-4-methylhexanoic acid. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Part 1: Determination of Thermodynamic Properties
The thermodynamic properties of a molecule provide a quantitative understanding of its energy landscape and its interactions with its environment. For DL-2-Hydroxy-4-methylhexanoic acid, the most critical thermodynamic parameters to determine are its acid dissociation constant (pKa), melting point (Tfus), and enthalpy of fusion (ΔfusH°).
Acid Dissociation Constant (pKa) Determination via Potentiometric Titration
The pKa is a measure of the acidity of a compound. For an alpha-hydroxy acid, the carboxylic acid proton is the most acidic. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. A reliable method for pKa determination is potentiometric titration.[4][5]
Experimental Protocol: Potentiometric Titration
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Preparation of the Analyte Solution: Accurately weigh a sample of DL-2-Hydroxy-4-methylhexanoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
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Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode and a titrant delivery burette.
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Titration Procedure:
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Record the initial pH of the analyte solution.
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Add small, precise increments of the NaOH titrant.
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After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
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Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
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Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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The equivalence point is the point of maximum slope on the curve.
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The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
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For more accurate determination, a Gran plot or other derivative methods can be used.
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The causality behind this experimental choice is that the gradual neutralization of the carboxylic acid by the strong base allows for the direct measurement of the equilibrium between the protonated and deprotonated forms of the acid, which is the definition of pKa.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal properties of a material, such as its melting point and enthalpy of fusion. These parameters are essential for understanding the compound's physical state, purity, and for developing formulations.[6][7]
Experimental Protocol: Differential Scanning Calorimetry
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Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of DL-2-Hydroxy-4-methylhexanoic acid into an aluminum DSC pan. Crimp the pan with a lid.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as indium.
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DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Record the heat flow as a function of temperature.
-
-
Data Analysis:
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The melting point (Tfus) is determined as the onset or peak of the endothermic melting transition on the DSC thermogram.
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The enthalpy of fusion (ΔfusH°) is calculated by integrating the area under the melting peak.
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The choice of DSC is justified by its high sensitivity and the small sample size required. The resulting data provides a direct measure of the energy required to disrupt the crystal lattice of the solid, a fundamental thermodynamic property.
Summary of Key Thermodynamic Properties
The following table should be used to summarize the experimentally determined thermodynamic properties of DL-2-Hydroxy-4-methylhexanoic acid.
| Thermodynamic Property | Symbol | Experimental Value | Units | Method Used |
| Acid Dissociation Constant | pKa | To be determined | - | Potentiometric Titration |
| Melting Point | Tfus | To be determined | °C or K | Differential Scanning Calorimetry |
| Enthalpy of Fusion | ΔfusH° | To be determined | kJ/mol | Differential Scanning Calorimetry |
Workflow for Thermodynamic Property Determination
Caption: Workflow for determining the key thermodynamic properties of DL-2-Hydroxy-4-methylhexanoic acid.
Part 2: Comprehensive Stability Assessment
Stability testing is a critical component of drug development and chemical research, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] The goal is to establish a re-test period or shelf life and recommend storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.[8]
Experimental Protocol: Forced Degradation Studies
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Hydrolytic Stability:
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Prepare solutions of DL-2-Hydroxy-4-methylhexanoic acid in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
Analyze the samples at various time points for the appearance of degradation products and the loss of the parent compound using a stability-indicating HPLC method.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate the solution at room temperature for a defined period.
-
Analyze the samples for degradation.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
The rationale for stress testing is to rapidly assess the compound's vulnerabilities. By subjecting it to conditions more severe than those it would typically encounter, potential degradation pathways can be identified quickly, informing formulation and packaging decisions.
Accelerated and Long-Term Stability Studies
Accelerated stability studies are conducted at elevated temperature and humidity to predict the long-term stability of a substance. Long-term studies are performed under the recommended storage conditions to establish the shelf life.[3][9]
Experimental Protocol: Accelerated and Long-Term Stability
-
Sample Packaging: Package the DL-2-Hydroxy-4-methylhexanoic acid in the proposed container closure system.
-
Storage Conditions:
-
Accelerated Stability: Store the samples at 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Long-Term Stability: Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH.
-
-
Testing Schedule:
-
Analytical Testing: At each time point, the samples should be tested for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.
This dual-pronged approach of accelerated and long-term testing provides a comprehensive picture of the compound's stability profile, with the accelerated data offering an early indication of potential issues that will be confirmed by the long-term studies.
Summary of Stability Testing Conditions
| Study Type | Storage Conditions | Testing Time Points |
| Forced Degradation | Acid, Base, Neutral Hydrolysis; Oxidation; Photolysis | As required to achieve degradation |
| Accelerated Stability | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
| Long-Term Stability | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
Workflow for Stability Assessment
Caption: Workflow for the comprehensive stability assessment of DL-2-Hydroxy-4-methylhexanoic acid.
Part 3: Synthesis and Sourcing Considerations
While this guide focuses on the characterization of DL-2-Hydroxy-4-methylhexanoic acid, the source and synthesis of the material are of paramount importance. For instance, one potential synthetic route for the (R)-enantiomer involves the diazotization of D-leucine[10]. The synthesis of related 2-methylhexanoic acids has also been described and may be adaptable[11]. It is imperative that the material used for thermodynamic and stability studies is of high purity and well-characterized, as impurities can significantly impact the results.
Conclusion
The thermodynamic properties and stability of DL-2-Hydroxy-4-methylhexanoic acid are fundamental parameters that must be thoroughly investigated to support its potential applications in research and development. This guide has provided a detailed framework of robust and self-validating experimental protocols for determining these properties. By adhering to these methodologies, researchers can generate high-quality, reliable data that will be essential for advancing the scientific understanding and potential utility of this compound. The emphasis on the causality behind experimental choices and the integration of authoritative guidelines ensures a scientifically sound approach to the characterization of novel chemical entities.
References
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- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
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- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
- Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
- Pharmaceutical Stability Testing Checklist: A Comprehensive Guide - ChecklistGuro. (2025, November 25).
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- DL-2-Hydroxy-4-Methyl Pentanoic Acid?? | CAS 20312-37-2 - Veeprho. (n.d.).
- Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. (n.d.).
- Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
- Synthesis of members of the 2‐methylhexanoic acid series. Reagents and... - ResearchGate. (n.d.).
- 2-hydroxy-4-methylbenzoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
- Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid - PrepChem.com. (n.d.).
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